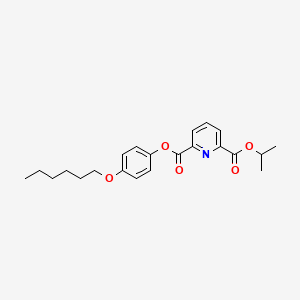

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate

Description

Properties

IUPAC Name |

2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKZDEGLUGLWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Isopropyl esters may confer greater hydrolytic stability versus methyl esters (e.g., in CMDPA), as bulkier esters resist nucleophilic attack .

aureus), suggesting that pyridine dicarboxylates with optimized substituents could share similar mechanisms .

Coordination Chemistry: Pyridine-2,6-dicarboxylates are known to form stable complexes with metals (e.g., cerium(III) in ). The target compound’s hexyloxy phenyl group may introduce steric hindrance, altering metal-binding efficiency compared to simpler analogs like chelidamic acid .

Biological Activity

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with hexyloxy and isopropyl groups, which may influence its solubility and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 329.41 g/mol.

1. Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and various diseases.

2. Anti-inflammatory Effects

Studies have shown that derivatives of pyridine compounds can modulate inflammatory pathways. The presence of hexyloxy and isopropyl groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its analogs:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis | |

| Lipid regulation | Decreases LDL cholesterol |

Case Studies

Case Study 1: Antioxidant Effects

In a study conducted on liver cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels). The compound demonstrated an IC50 value of 25 µM, indicating potent antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using a mouse model of acute inflammation showed that administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates at concentrations above 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.